REACTION_CXSMILES
|
C1(C)C=CC(S(O[CH2:11][CH2:12][CH2:13][C:14]2[CH:19]=[CH:18][C:17]([N+:20]([O-:22])=[O:21])=[CH:16][CH:15]=2)(=O)=O)=CC=1.[CH:24]([NH2:27])([CH3:26])[CH3:25].O.C(Cl)(Cl)Cl>O1CCOCC1>[CH3:25][CH:24]([NH:27][CH2:11][CH2:12][CH2:13][C:14]1[CH:15]=[CH:16][C:17]([N+:20]([O-:22])=[O:21])=[CH:18][CH:19]=1)[CH3:26]
|
Name
|
3-(4-nitrophenyl)propyl p-toluenesulfonate
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)OCCCC1=CC=C(C=C1)[N+](=O)[O-])C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
the solution was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under heating
|
Type
|
TEMPERATURE
|
Details
|
with reflux for 4 hours
|
Duration
|
4 h
|
Type
|
ADDITION
|
Details
|
the mixture was thoroughly mixed for extraction
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate anhydrous
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo, and thus 0.61 g of an oil of N-(1-methylethyl)-3-(4-nitrophenyl)propylamine
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Name
|
|
Type
|
|
Smiles
|
CC(C)NCCCC1=CC=C(C=C1)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |